molecular formula C14H18N2O3 B12711634 3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione CAS No. 134721-57-6

3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione

Cat. No.: B12711634
CAS No.: 134721-57-6
M. Wt: 262.30 g/mol
InChI Key: OKWJFDOLMTZPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione is a chemical compound with the molecular formula C14H18N2O3. . This compound belongs to the class of hydantoins, which are heterocyclic organic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione typically involves the reaction of 4-propoxybenzaldehyde with dimethylurea in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale purification techniques such as distillation, crystallization, or filtration .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3,5-Dimethyl-5-(4-propoxyphenyl)-2,4-imidazolidinedione can be compared with other similar compounds, such as:

    3,5-Dimethyl-5-phenylhydantoin: Lacks the propoxy group, resulting in different chemical and biological properties.

    3,5-Dimethyl-5-(4-methoxyphenyl)hydantoin: Contains a methoxy group instead of a propoxy group, leading to variations in reactivity and applications.

    3,5-Dimethyl-5-(4-ethoxyphenyl)hydantoin:

The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s properties and applications.

Properties

CAS No.

134721-57-6

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

3,5-dimethyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C14H18N2O3/c1-4-9-19-11-7-5-10(6-8-11)14(2)12(17)16(3)13(18)15-14/h5-8H,4,9H2,1-3H3,(H,15,18)

InChI Key

OKWJFDOLMTZPNM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.